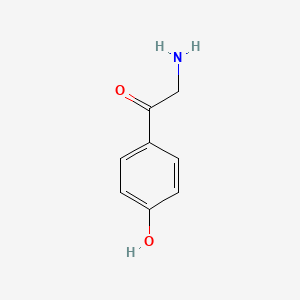

2-Amino-1-(4-hydroxyphenyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKZSLFDXAYSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276721 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-38-1 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, and its more common hydrochloride salt, is a versatile organic compound with significant applications in organic synthesis and pharmaceutical development. Structurally, it features a p-hydroxyphenyl group attached to a carbonyl moiety, with an amino group at the alpha position. This arrangement of functional groups makes it a valuable precursor for a variety of more complex molecules, including analogs of adrenaline and other biologically active compounds.[1] Its potential biological activities, including antioxidant effects and modulation of neurotransmitter pathways, make it a compound of interest for further investigation in drug discovery.

Chemical and Physical Properties

The majority of available data pertains to the hydrochloride salt of this compound, which is favored for its enhanced stability and solubility in aqueous media.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₈H₉NO₂[2] | C₈H₁₀ClNO₂[3] |

| Molecular Weight | 151.16 g/mol [2] | 187.62 g/mol [3] |

| Appearance | - | White to off-white crystalline solid[1] |

| Melting Point | Not available | 249-251 °C[1] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in water[1] |

| pKa | Not available | Not available |

| InChI Key | YQSBOMDRAHLOEE-UHFFFAOYSA-N[2] | WOXTWTXRXKAZPT-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)O[4] | C1=CC(=CC=C1C(=O)CN)O.Cl[3] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride is through a Friedel-Crafts acylation of phenol followed by amination and salt formation.[1][5]

Experimental Workflow for Synthesis

References

- 1. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

A Technical Guide to the Chemical Structure and Bonding of 2-Amino-1-(4-hydroxyphenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure, bonding, and relevant experimental protocols for 2-Amino-1-(4-hydroxyphenyl)ethanone. This compound, also known as 4-hydroxy-α-aminoacetophenone, serves as a valuable intermediate in organic synthesis and holds potential for various biochemical applications.

Molecular Structure and Identification

This compound is an aromatic ketone featuring a hydroxyphenyl group substituted at the para position. Its core structure consists of an ethanone backbone with an amino group at the alpha (2-) position and a 4-hydroxyphenyl group attached to the carbonyl carbon (1- position). This arrangement of functional groups—a primary amine, a ketone, and a phenol—dictates its chemical behavior and reactivity.

The key identifiers and physicochemical properties of the compound and its common hydrochloride salt are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 19745-72-3 (for hydrochloride salt) | [2][3] |

| Molecular Formula | C₈H₉NO₂ (free base) | [1][4] |

| C₈H₁₀ClNO₂ (hydrochloride salt) | [2][5] | |

| SMILES | C1=CC(=CC=C1C(=O)CN)O | [2] |

| InChIKey | WOXTWTXRXKAZPT-UHFFFAOYSA-N (for hydrochloride salt) | [2][3] |

Table 2: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [2][3][4] |

| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [1][2] |

| Rotatable Bond Count | 2 | 2 | [1][2] |

Chemical Bonding Analysis

The chemical properties and reactivity of this compound are a direct consequence of its bonding characteristics.

-

Covalent Bonding: The molecule is comprised of a stable framework of covalent bonds. This includes standard sigma (σ) bonds (C-C, C-H, C-N, C-O, N-H, O-H) and pi (π) bonds within the aromatic ring and the carbonyl group (C=O). The benzene ring exhibits delocalized π-bonding, which confers aromatic stability. The C=O double bond is polarized, rendering the carbonyl carbon electrophilic.

-

Intermolecular Bonding and Functional Groups: The presence of three key functional groups facilitates significant intermolecular interactions:

-

Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and can also act as an acceptor. Its acidic proton influences the molecule's solubility in polar and basic media.

-

Primary Amino (-NH₂) Group: As a potent hydrogen bond donor and a nucleophilic site, this group is central to many of the compound's chemical reactions.[5]

-

Ketone (C=O) Group: The oxygen atom is a hydrogen bond acceptor.

-

These hydrogen bonding capabilities are critical for the molecule's interaction with biological targets like enzymes and proteins and influence its physical state and solubility.[5][6] In the solid state, these groups are expected to form an extensive network of intermolecular O—H···O and N—H···O hydrogen bonds, similar to those observed in the crystal structure of the related compound 2-Bromo-1-(4-hydroxyphenyl)ethanone.[7]

Experimental Protocols

The synthesis and characterization of this compound can be achieved through several established methods.

Synthesis Methodologies

Protocol 1: Friedel-Crafts Type Reaction

This protocol describes a common industrial synthesis from phenol and an aminoacetonitrile salt.[5][8]

-

Reaction Setup: Purge a reaction vessel with nitrogen. Charge the vessel with ethylene dichloride as the solvent.

-

Addition of Reagents: Add anhydrous aluminum chloride to the solvent to act as the catalyst. Subsequently, add phenol and aminoacetonitrile hydrochloride (in equimolar amounts to phenol) to the mixture with stirring.[8]

-

Reaction Execution: While maintaining the reaction temperature between 35-45°C, introduce dry hydrogen chloride gas into the mixture.[5][8]

-

Monitoring: Monitor the consumption of phenol using High-Performance Liquid Chromatography (HPLC) to determine the reaction endpoint.[8]

-

Hydrolysis: Upon completion, an intermediate imine layer is formed. This layer is separated and hydrolyzed to yield the final product, 2-amino-1-(4-hydroxyphenyl)-ethanone hydrochloride.[5][8]

-

Purification: The product can be purified by recrystallization.

Caption: Workflow for the synthesis of this compound HCl.

Protocol 2: Synthesis from Halogenated Precursor

This method utilizes a brominated intermediate, which is then converted to the amine via the Delépine reaction.[9]

-

Reaction Setup: Charge a 3-neck round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, hexamethylenetetramine (HMTA), isopropyl alcohol (IPA), and acetonitrile (MeCN). An immediate formation of a white solid is typically observed.

-

Heating: Stir the reaction mixture at 62°C for approximately 20 hours or until the starting material is consumed (monitored by TLC or HPLC).

-

Workup: Cool the mixture to room temperature and neutralize with aqueous ammonium hydroxide.

-

Isolation: Filter the reaction mixture and wash the solid with water followed by methanol. Evaporate the filtrate to dryness.

-

Purification: Treat the crude compound with methanol and ethyl acetate, followed by heating to 70-75°C. Allow the solution to cool slowly to room temperature to crystallize the product. Filter the crystallized material and wash with ethyl acetate to afford the pure compound.[9]

Analytical Characterization

Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.

-

Chromatography: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound and determine the presence of any impurities or byproducts.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and exchangeable protons from the amino and hydroxyl groups.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion.

Caption: A standard workflow for the purification and analysis of the title compound.

Reactivity and Potential Applications

The molecule's functional groups define its chemical reactivity and potential as a versatile building block.[5]

-

Nucleophilic Amino Group: The primary amine can readily participate in reactions such as N-alkylation, acylation, and reductive amination.

-

Electrophilic Carbonyl Carbon: The ketone group is susceptible to nucleophilic attack, enabling reactions like reduction to an alcohol or the formation of imines.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation or acylation and influences the reactivity of the aromatic ring.

While specific signaling pathways for this compound are not extensively detailed in the literature, its structure is analogous to precursors of adrenergic drugs. It has been shown to interact with enzymes involved in metabolic pathways and oxidative stress responses.[5] Furthermore, the structurally related precursor, 2-Bromo-1-(4-hydroxyphenyl)ethanone, is known to be a cell-permeable inhibitor of protein-tyrosine phosphatases (PTPs), such as SHP-1, by covalently blocking the catalytic domain.[6] This suggests that derivatives of the title compound could be explored for similar enzyme-inhibiting activities.

Caption: Logical diagram of the primary reactive sites on the molecule.

References

- 1. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 9. scihorizon.com [scihorizon.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known by synonyms such as p-hydroxyphenacylamine and α-amino-p-hydroxyacetophenone, is an organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including adrenaline analogs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of its more stable and commonly used hydrochloride salt, this compound hydrochloride (CAS RN: 19745-72-3). The information presented herein is intended to support research and development activities by providing key data on its characteristics, handling, and potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-hydroxyphenacylamine, α-amino-p-hydroxyacetophenone |

| CAS Number | 60965-33-5 (free base), 19745-72-3 (hydrochloride) |

| Molecular Formula | C₈H₉NO₂ (free base), C₈H₁₀ClNO₂ (hydrochloride) |

| Molecular Weight | 151.17 g/mol (free base), 187.62 g/mol (hydrochloride)[2][3] |

| Chemical Structure | A p-hydroxyphenyl ring attached to a carbonyl group, which is adjacent to an amino-methyl group. |

Physical Properties

The hydrochloride salt of this compound is typically a white to off-white crystalline solid.[4] Its physical properties are summarized in the table below.

| Property | Value |

| Appearance | White crystalline solid[4] |

| Melting Point | 241-251 °C (with decomposition)[1] |

| Boiling Point | 351.4 °C (Predicted)[5][6] |

| Solubility | Soluble in water and polar organic solvents. Solubility is greater in water than in ethanol, and greater in ethanol than in acetone.[4] |

| pKa | 8.02 (Predicted) |

Chemical Properties and Reactivity

This compound hydrochloride exhibits reactivity characteristic of its constituent functional groups: a phenolic hydroxyl group, a primary amine, and a ketone.

-

Oxidation: The phenolic hydroxyl group can be oxidized to form the corresponding quinone.[1]

-

Reduction: The ketone functional group can be reduced to a secondary alcohol.[1]

-

Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions.[1]

-

Salt Formation: The primary amine readily forms a hydrochloride salt, which enhances the compound's stability and solubility in aqueous media.[1]

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), methylene protons (~3.5-4.0 ppm), and amine protons (~2.5-3.0 ppm).[1] |

| FT-IR (cm⁻¹) | Phenolic -OH stretch (~3200 cm⁻¹), amine -NH₂ stretch (~3300 cm⁻¹), and ketone C=O stretch (~1700 cm⁻¹).[1] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route involves a two-step process starting with 4-hydroxyacetophenone.[1]

Step 1: Oximation of 4-Hydroxyacetophenone

-

Dissolve 4-hydroxyacetophenone and hydroxylamine hydrochloride in a 3:1 mixture of ethanol and water.

-

Add sodium hydroxide to the solution.

-

Heat the reaction mixture at 70°C for 6 hours.

-

Monitor the reaction for the formation of the oxime intermediate.

Step 2: Reduction of the Oxime

-

To the reaction mixture containing the oxime intermediate, add sodium borohydride.

-

Continue the reaction until the reduction to the amine is complete.

-

The resulting this compound (free base) can be isolated.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the isolated free base in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution at 0°C.

-

Continue bubbling until the precipitation of the hydrochloride salt is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum.

References

- 1. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

- 5. Cas 77369-38-1,this compound hydrochloride | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound hydrochloride, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride and 2-Amino-4'-hydroxyacetophenone hydrochloride, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [2] |

| CAS Number | 19745-72-3 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 187.62 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 245-252 °C (decomposition) | Not explicitly cited |

| Boiling Point (Predicted) | 351.4 °C | Not explicitly cited |

| Density (Predicted) | 1.228 g/cm³ | Not explicitly cited |

| pKa (Predicted) | 8.02 | Not explicitly cited |

| Solubility | Soluble in water and polar organic solvents | Not explicitly cited |

| InChI Key | WOXTWTXRXKAZPT-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Synthesis and Manufacturing

Several synthetic routes for this compound and its subsequent conversion to the hydrochloride salt have been documented.

Friedel-Crafts Acylation followed by Amination

A common laboratory-scale synthesis involves a two-step process starting from 4-hydroxyphenol.[1]

Experimental Protocol:

-

Friedel-Crafts Acylation: 4-Hydroxyphenol is reacted with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction is typically carried out in a solvent like dichloromethane at a reduced temperature (0–5°C). This step yields the intermediate, 4-hydroxyacetophenone.[1]

-

Amination: The 4-hydroxyacetophenone intermediate is then aminated using reagents such as ammonium acetate and sodium cyanoborohydride in a solvent like methanol under reflux conditions.[1]

-

Hydrochloride Salt Formation: The resulting free base, this compound, is dissolved in a suitable anhydrous solvent like diethyl ether. Dry hydrogen chloride gas is then bubbled through the solution at 0°C until precipitation of the hydrochloride salt is complete. The salt is then filtered, washed with cold ether, and dried under vacuum.[1]

Table 2: Summary of Friedel-Crafts Acylation and Amination Synthesis

| Step | Reagents | Catalyst | Solvent | Temperature | Typical Yield |

| Acylation | 4-Hydroxyphenol, Acetyl Chloride | AlCl₃ | Dichloromethane | 0–5°C | 78–85% |

| Amination | 4-hydroxyacetophenone, Ammonium acetate, Sodium cyanoborohydride | - | Methanol | Reflux (65°C) | ~75% (free base) |

| Salt Formation | This compound, HCl gas | - | Diethyl ether | 0°C | 95–98% |

Industrial Production Method

A Japanese patent describes an efficient method for industrial production, which involves the reaction of phenol with aminoacetonitrile hydrochloride in the presence of anhydrous aluminum chloride and dry hydrogen chloride gas, using ethylene dichloride as the solvent. This process generates an imine intermediate that is subsequently hydrolyzed to yield the final product.[5][6]

Analytical Methods

Specific, validated analytical methods for "this compound" hydrochloride are not widely published. However, standard analytical techniques for amino ketones can be adapted.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. A typical starting point for method development would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore.

Biological Activity and Potential Signaling Pathways

This compound hydrochloride is primarily recognized as a crucial intermediate in the synthesis of adrenergic compounds, such as octopamine and its analogs.[5] Its structural similarity to endogenous catecholamines suggests potential interactions with adrenergic signaling pathways. Furthermore, as a phenolic compound, it is hypothesized to possess antioxidant properties.

Potential Role in Adrenergic Signaling

As a precursor to adrenergic agonists, it is plausible that the molecule itself could have some affinity for adrenergic receptors, although likely much lower than its downstream products. Adrenergic signaling is critical in regulating a host of physiological processes.

References

- 1. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- [webbook.nist.gov]

- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 6. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

Solubility and Application of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1-(4-hydroxyphenyl)ethanone and its hydrochloride salt. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents the available qualitative information, a general experimental protocol for determining solubility, and explores the compound's significant role as a precursor in the biosynthesis of the invertebrate neurotransmitter, octopamine.

Qualitative Solubility of this compound

The solubility of this compound is primarily dictated by its molecular structure, which includes a polar phenolic hydroxyl group and an amino group, as well as a less polar phenyl ring and a ketone group. The hydrochloride salt form generally exhibits enhanced solubility in polar solvents due to the ionic nature of the ammonium chloride group.

The available literature indicates a general trend of solubility in polar solvents. The hydrochloride salt of this compound is reported to be soluble in water, with decreasing solubility in less polar organic solvents such as ethanol and acetone.

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent | Compound Form | Reported Solubility |

| Water | Hydrochloride Salt | Soluble |

| Ethanol | Hydrochloride Salt | Less soluble than in water |

| Acetone | Hydrochloride Salt | Less soluble than in ethanol |

| Polar Organic Solvents | Free Base & HCl Salt | Generally Soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental methodologies can be employed.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that exhibit a chromophore and absorb light in the ultraviolet-visible range.

Methodology:

-

Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account, providing the solubility of the compound.

Biological Significance and Synthetic Pathway

This compound is a key intermediate in the synthesis of octopamine, an important biogenic amine in invertebrates that functions as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.

Synthesis of Octopamine

The synthesis of octopamine from this compound involves a reduction of the ketone group to a secondary alcohol.

Caption: Workflow for the synthesis of Octopamine.

Octopamine Signaling Pathway

Once synthesized, octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface of target neurons or other cells in invertebrates. This binding initiates a signaling cascade that modulates various physiological processes.

Caption: Simplified Octopamine signaling cascade.

The Dual Reactivity of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide to the Chemistry of its Amine and Ketone Moieties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-hydroxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique chemical architecture featuring both a primary amine and a ketone functional group. This duality in reactivity presents both opportunities and challenges for chemists aiming to utilize this scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the reactivity of the amine and ketone groups within this molecule, detailing key chemical transformations, experimental protocols, and strategies for selective modification. Furthermore, it delves into the biological significance of this compound, also known as norphenylephrine or octopamine, by illustrating its role in the octopaminergic signaling pathway.

Introduction

This compound is a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a phenolic hydroxyl group, a primary amine, and a ketone, allows for a wide range of chemical modifications.[2] Understanding the distinct and competitive reactivity of the amine and ketone functionalities is paramount for designing efficient and selective synthetic routes. This guide aims to provide a detailed exploration of these reactions, supported by experimental data and protocols, to aid researchers in harnessing the full potential of this valuable chemical entity.

Reactivity of the Amine Group

The primary amine group in this compound is a potent nucleophile, making it susceptible to a variety of electrophilic reagents.[3][4] Key reactions involving the amine group include acylation, alkylation, and sulfonylation.

N-Acylation

The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, readily forms stable amide derivatives. This transformation is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of drug candidates.[5]

Experimental Protocol: N-Acetylation of this compound

-

Materials: this compound hydrochloride, acetic anhydride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Suspend this compound hydrochloride (1 equivalent) in DCM.

-

Add pyridine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

-

| Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |

| N-Acetylation | Acetic anhydride, Pyridine | DCM | 0 °C to RT | >90 (estimated) | General procedure |

Table 1: Summary of N-Acylation Reaction.

Selective Protection of the Amine Group

To achieve selective reactions at the ketone or hydroxyl group, the highly reactive amine must often be protected. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[6]

Experimental Workflow: Amine Protection

Caption: Workflow for the protection of the primary amine group.

Reactivity of the Ketone Group

The ketone group in this compound is an electrophilic center that can undergo nucleophilic addition and condensation reactions.

Reduction of the Ketone

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[7][8] This reaction is often a key step in the synthesis of adrenergic agonists.

Experimental Protocol: Reduction of this compound

-

Materials: this compound, Sodium Borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the alcohol product.

-

| Reaction | Reagent | Solvent | Temperature | Yield (%) | Reference |

| Ketone Reduction | NaBH₄ | Methanol | 0 °C to RT | 85-95 | [9] |

Table 2: Summary of Ketone Reduction Reaction.

Condensation Reactions: Schiff Base Formation

The ketone can react with primary amines to form imines, also known as Schiff bases.[10] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[11]

Experimental Protocol: Schiff Base Formation

-

Materials: this compound, Aniline (or other primary amine), Ethanol, Glacial Acetic Acid (catalyst).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

| Reaction | Reagents | Solvent | Catalyst | Yield (%) | Reference |

| Schiff Base Formation | Primary Amine | Ethanol | Acetic Acid | 60-80 | [12] |

Table 3: Summary of Schiff Base Formation.

Relative Reactivity and Selective Transformations

The presence of both a nucleophilic amine and an electrophilic ketone in the same molecule necessitates careful consideration of reaction conditions to achieve selectivity.

-

Amine Reactivity: The primary amine is generally more nucleophilic than the hydroxyl group and will react preferentially with electrophiles under neutral or basic conditions.

-

Ketone Reactivity: The ketone is susceptible to nucleophilic attack, particularly by strong nucleophiles or under acidic conditions that activate the carbonyl group.

Logical Relationship for Selective Reactions

Caption: Strategies for achieving selective modification of the amine or ketone group.

Biological Significance: The Octopamine Signaling Pathway

This compound is also known as octopamine, a key neurotransmitter and neuromodulator in invertebrates, analogous to norepinephrine in vertebrates.[13] It is involved in a multitude of physiological processes, including learning, memory, and the "fight-or-flight" response.[3][14] The biological effects of octopamine are mediated through its interaction with specific G-protein coupled receptors (GPCRs).[12]

Octopamine Signaling Pathway

Caption: Simplified overview of the octopamine signaling pathway.

Conclusion

This compound is a molecule with a rich and diverse chemistry, primarily dictated by the interplay of its amine and ketone functional groups. A thorough understanding of their respective reactivities and the methods for achieving selective transformations is crucial for its effective utilization in synthetic chemistry and drug development. This guide has provided a foundational overview of these aspects, offering detailed experimental protocols and insights into the biological context of this important molecule. It is anticipated that this information will serve as a valuable resource for researchers working in these fields, facilitating the development of novel and impactful chemical entities.

References

- 1. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

- 3. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-acetylation of serotonin, octopamine and dopamine by adult Brugia pahangi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the potential biological activities of the compound 2-Amino-1-(4-hydroxyphenyl)ethanone, also known as p-hydroxy-alpha-aminoacetophenone. Drawing from available literature on its structural analogs and related compounds, this document explores its potential as a modulator of adrenergic receptors, an enzyme inhibitor, and an antioxidant. While quantitative data for the specific compound remains limited in publicly accessible databases, this guide synthesizes the existing knowledge to provide a framework for future research and drug development efforts. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation.

Introduction

This compound is a primary amine and a ketone with a chemical structure analogous to endogenous catecholamines like norepinephrine. Its molecular formula is C₈H₉NO₂. This structural similarity suggests a potential for interaction with biological targets of catecholamines, primarily adrenergic receptors. Furthermore, the presence of a phenolic hydroxyl group indicates potential antioxidant properties. This compound also serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with enhanced or novel biological activities.[1] This guide aims to consolidate the current understanding of its potential biological activities and provide a practical resource for researchers in the field.

Potential Biological Activities

The biological activities of this compound are not extensively documented in peer-reviewed literature with specific quantitative data. However, based on its structural features and the activities of related compounds, several potential biological roles can be inferred.

Adrenergic Receptor Modulation

The structural resemblance of this compound to norepinephrine suggests that it may bind to and modulate the activity of adrenergic receptors (α and β subtypes). These receptors are G-protein coupled receptors that play a crucial role in regulating a wide array of physiological processes, including cardiovascular function, neurotransmission, and metabolism. Agonist or antagonist activity at these receptors could have significant therapeutic implications.

Enzyme Inhibition

Derivatives of structurally similar aminoacetophenones have been investigated for their enzyme inhibitory potential.

-

Tyrosinase Inhibition: Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibitory activity, with some analogues exhibiting significantly lower IC50 values than the standard inhibitor, kojic acid.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range.[3]

-

STAT6 Inhibition: Certain 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6, a key signaling protein in the IL-4/IL-13 pathway, with IC50 values in the nanomolar range.[4]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger. The antioxidant potential of phenolic compounds is well-established, and assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity.

Quantitative Data Summary

Table 1: Tyrosinase Inhibitory Activity of 2-[(4-acetylphenyl)amino]-2-oxoethyl Derivatives [2]

| Compound | IC50 (µM) |

| 2-[(4-Acetylphenyl)amino]-2-oxoethyl 3-(4-hydroxyphenyl)propanoate (5e) | Potent (exact value not specified in abstract) |

| Analogue 5c | 0.0089 |

| Kojic Acid (Standard) | 16.69 |

Table 2: Enzyme Inhibitory Activity of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone Derivatives [3]

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) |

| Compound 1 | hCA II | 8.76 ± 0.84 | 28.76 |

| Compound 2 | AChE | 22.13 ± 1.96 | - |

| Compound 2 | hCA I | 8.61 ± 0.90 | - |

| Compound 4 | AChE | 23.71 ± 2.95 | - |

| Tacrine (Standard) | AChE | 37.45 ± 3.12 | 40.76 |

Table 3: STAT6 Inhibitory Activity of a 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivative [4]

| Compound | Target | IC50 (nM) |

| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | STAT6 | 21 |

| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | IL-4-induced Th2 differentiation | 2.3 |

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound. These should be adapted and optimized for specific experimental conditions.

Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest from cultured cells or tissue homogenates.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors, or [³H]CGP 12177 for β receptors) and varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on tyrosinase activity.[5][6]

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 475 nm over time using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.[7]

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.[8][9][10]

Methodology:

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction with DPPH: To each dilution of the test compound, add a solution of DPPH in the same solvent. The final concentration of DPPH should result in an absorbance of approximately 1.0 at 517 nm.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Potential Adrenergic Signaling Pathway.

References

- 1. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]

- 2. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a key building block in organic synthesis, particularly valued for its role as a precursor to a variety of biologically active molecules. Its structure, featuring a p-hydroxyphenyl moiety and a β-amino ketone functional group, allows for a range of chemical transformations, making it an important intermediate in the pharmaceutical industry. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is typically handled as its hydrochloride salt to improve stability and solubility.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ (free base), C₈H₁₀ClNO₂ (HCl salt) | [2][3] |

| Molecular Weight | 151.16 g/mol (free base), 187.62 g/mol (HCl salt) | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 249–251°C (HCl salt) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis of this compound Hydrochloride

The most common and industrially viable method for the synthesis of this compound hydrochloride is through a Friedel-Crafts acylation reaction.[4]

Experimental Protocol: Friedel-Crafts Acylation

Reaction: Phenol + Aminoacetonitrile hydrochloride → this compound hydrochloride

Reagents and Conditions:

| Reagent/Condition | Details | Reference |

| Starting Materials | Phenol, Aminoacetonitrile hydrochloride | [4] |

| Catalyst | Anhydrous aluminum chloride | [4] |

| Solvent | Ethylene dichloride | [4] |

| Activating Agent | Dry hydrogen chloride gas | [4] |

| Temperature | 30-60°C (preferably 35-45°C) | [4] |

| Yield | Up to 75-80% | [5] |

Procedure:

-

To a reaction vessel, add ethylene dichloride, phenol, and aminoacetonitrile hydrochloride.

-

Cool the mixture and slowly add anhydrous aluminum chloride while maintaining the temperature.

-

Introduce dry hydrogen chloride gas into the mixture.

-

The reaction proceeds via an intermediate imine layer which separates.

-

After the reaction is complete, the imine layer is separated and hydrolyzed to yield the crude product.

-

The crude product is then recrystallized, typically from methanol, to afford the final this compound hydrochloride.[5]

An alternative, though less common, synthetic route involves the Friedel-Crafts reaction of anisole with chloroacetyl chloride, followed by demethylation and subsequent amination.[4]

Applications in the Synthesis of Sympathomimetic Amines

This compound is a crucial precursor for the synthesis of several sympathomimetic amines, which are compounds that mimic the effects of stimulating the sympathetic nervous system.

Synthesis of Octopamine

Octopamine, a biogenic amine that functions as a neurotransmitter and neuromodulator in invertebrates, can be synthesized by the catalytic hydrogenation of this compound.[6]

Reaction: this compound hydrochloride → DL-Octopamine hydrochloride

Reagents and Conditions:

| Reagent/Condition | Details | Reference |

| Starting Material | This compound hydrochloride | [5] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [5] |

| Solvent | Methanol and water mixture | [5] |

| Reaction Type | Catalytic hydrogenation | [5] |

| Yield | High | [5] |

Procedure:

-

Dissolve this compound hydrochloride in a mixture of methanol and water in a high-pressure autoclave.

-

Add 5% Pd/C catalyst to the solution.

-

Pressurize the autoclave with hydrogen gas.

-

The reaction mixture is stirred under hydrogen pressure until the reaction is complete.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield DL-octopamine hydrochloride.

Caption: Synthesis of Octopamine.

Synthesis of Synephrine

Synephrine, an alkaloid found in the fruit of Citrus aurantium, is used as a sympathomimetic agent. Its synthesis can be achieved from this compound through a multi-step process. A common route involves the N-benzylation of the starting material, followed by reduction and subsequent debenzylation.

Caption: Synephrine Synthesis Workflow.

Claisen-Schmidt Condensation

The ketone functionality in this compound can participate in Claisen-Schmidt condensations with aromatic aldehydes that lack α-hydrogens to form chalcones. These chalcones are investigated for their antioxidant and anti-inflammatory properties.[1]

Experimental Protocol: Claisen-Schmidt Condensation

Reaction: this compound + Benzaldehyde → (2E)-1-(2-amino-4-hydroxyphenyl)-3-phenylprop-2-en-1-one

Reagents and Conditions:

| Reagent/Condition | Details | Reference |

| Starting Materials | This compound, Benzaldehyde | [7][8] |

| Catalyst | Aqueous Sodium Hydroxide (NaOH) | [7][8] |

| Solvent | Ethanol | [7] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 24-48 hours | [8] |

Procedure:

-

Dissolve this compound and benzaldehyde in ethanol in a reaction flask.

-

Add aqueous sodium hydroxide solution to the mixture with stirring.

-

Continue stirring at room temperature for 24-48 hours, during which a precipitate may form.

-

The reaction mixture is then cooled in an ice bath to complete the precipitation.

-

The crude product is collected by filtration, washed with cold water and cold ethanol, and then recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[7]

Signaling Pathways of Synthesized Molecules

The sympathomimetic amines synthesized from this compound exert their biological effects by interacting with adrenergic receptors.

Norepinephrine Signaling Pathway

Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, activates both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9] This activation triggers downstream signaling cascades that mediate the "fight-or-flight" response.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 5. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. nevolab.de [nevolab.de]

- 9. Norepinephrine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone from Phenol

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as α-amino-p-hydroxyacetophenone, is a valuable chemical intermediate in the pharmaceutical industry. It serves as a key precursor for the synthesis of various biologically active compounds, including adrenergic agonists like octopamine. This document provides detailed protocols for a multi-step synthesis of this compound hydrochloride starting from phenol. The described pathway involves the protection of the phenolic hydroxyl group via acetylation, followed by a Fries rearrangement to form the key intermediate, 4-hydroxyacetophenone. Subsequent α-bromination and amination yield the target compound.

Overall Synthetic Pathway

The synthesis from phenol to this compound hydrochloride is a four-step process. The initial acetylation protects the reactive hydroxyl group, enabling the subsequent acyl group migration. The introduction of the amino group is achieved via an α-haloketone intermediate, for which alternative amination protocols are presented.

Caption: Overall synthetic workflow from phenol to the target hydrochloride salt.

Experimental Protocols

Step 1: Acetylation of Phenol to Phenyl Acetate

This step protects the phenolic hydroxyl group by converting it into an ester, which facilitates the subsequent Fries rearrangement. The reaction is an esterification using acetic anhydride in a basic medium.[1][2][3]

Protocol:

-

Add phenol (1.20 g) to a 25 mL round-bottom flask (RBF).[1]

-

Add 4 M aqueous sodium hydroxide (5 mL) to the RBF and swirl until the phenol dissolves completely, forming sodium phenoxide.[1]

-

Add a magnetic stirrer bar and cool the mixture with ice-chilled water (8 mL).[1]

-

While stirring at room temperature, add acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.[1]

-

After the addition is complete, continue stirring for 5 minutes.[1]

-

Transfer the reaction mixture to a 100 mL separating funnel and extract with dichloromethane (2 x 15 mL).[1]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield phenyl acetate as a colorless liquid.[1]

| Parameter | Value/Condition | Reference |

| Reactants | Phenol, Acetic Anhydride | [1][4] |

| Base | 4 M Sodium Hydroxide | [1] |

| Solvent | Dichloromethane (for extraction) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | ~10 minutes | [1] |

| Typical Yield | >90% | [5] |

Step 2: Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone

The Fries rearrangement is an isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[1][6] This reaction regioselectively produces the para-substituted isomer as the major product under thermodynamic control.[1][7]

Protocol:

-

In a clean, dry 25 mL RBF equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.[1]

-

Add phenyl acetate (50 µL) to the cooled acid and stir the mixture for 30 minutes at 0 °C.[1]

-

Carefully add the contents of the RBF to a beaker containing approximately 25 mL of an ice-water mixture.[1]

-

Once the ice has melted, transfer the mixture to a 100 mL separating funnel and extract with dichloromethane (2 x 15 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydroxyacetophenone.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

| Parameter | Value/Condition | Reference |

| Reactant | Phenyl Acetate | [1] |

| Catalyst | Trifluoromethanesulfonic acid (Brønsted) or AlCl₃ (Lewis) | [1][7] |

| Solvent | None (neat) or Nitrobenzene/Chlorobenzene with AlCl₃ | [1][8] |

| Temperature | 0 °C (with CF₃SO₃H) | [1] |

| Reaction Time | 30 minutes | [1] |

| Typical Yield | 50-95% (highly dependent on catalyst and conditions) | [1][8][9] |

Step 3: α-Bromination of 4-Hydroxyacetophenone

This step introduces a bromine atom at the α-position to the carbonyl group, creating a reactive site for nucleophilic substitution in the subsequent amination step. The reaction is typically an acid-catalyzed halogenation.[10][11]

Protocol:

-

Dissolve 4-hydroxyacetophenone (10 mmol) in glacial acetic acid (20 mL) in a 100 mL RBF protected from light.

-

Add a catalytic amount of hydrobromic acid (48%, 2-3 drops).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid, wash thoroughly with cold water to remove acetic acid and HBr, and then dry under vacuum. The product is 2-bromo-1-(4-hydroxyphenyl)ethanone.

| Parameter | Value/Condition | Reference |

| Reactant | 4-Hydroxyacetophenone | [12] |

| Reagent | Bromine (Br₂) | [10][12] |

| Catalyst | Hydrobromic Acid (HBr) | [10] |

| Solvent | Glacial Acetic Acid | [12] |

| Temperature | 0 °C to Room Temperature | [12] |

| Typical Yield | 70-85% | [12] |

Step 4: Amination of 2-Bromo-1-(4-hydroxyphenyl)ethanone

This is the final key step to introduce the amino group. Several methods exist, with the Delépine and direct amination reactions being common choices.

Caption: Comparison of two common pathways for the final amination step.

Method A: Delépine Reaction

The Delépine reaction provides a method for synthesizing primary amines from alkyl halides using hexamethylenetetramine (HMTA), followed by acidic hydrolysis.[13][14][15] This method is advantageous as it selectively produces primary amines with minimal side reactions.[14][15]

Protocol:

-

Charge a round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethanone (10 mmol), hexamethylenetetramine (HMTA, 11 mmol), isopropyl alcohol (20 mL), and acetonitrile (20 mL).[16]

-

Stir the mixture at room temperature. An immediate formation of a creamy white solid (the quaternary ammonium salt) should be observed.[16]

-

Stir for 2-3 hours to ensure complete salt formation.

-

Filter the salt and wash with a small amount of cold isopropyl alcohol.

-

Transfer the salt to a new flask and add a mixture of concentrated hydrochloric acid and ethanol (1:1, 30 mL).

-

Reflux the mixture for 2-4 hours to hydrolyze the salt.[14]

-

Cool the reaction mixture and filter to remove ammonium chloride.

-

Evaporate the filtrate to obtain the crude hydrochloride salt of the product. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) followed by extraction.

| Parameter | Value/Condition | Reference |

| Reactants | 2-Bromo-1-(4-hydroxyphenyl)ethanone, HMTA | [16] |

| Solvent | Isopropyl Alcohol, Acetonitrile | [16] |

| Hydrolysis | Ethanolic HCl | [14] |

| Temperature | Room temp (salt formation), Reflux (hydrolysis) | [14][16] |

| Advantage | Selective formation of primary amine | [14] |

Method B: Direct Reductive Amination

An alternative approach involves the direct amination of the ketone intermediate using ammonium acetate and a reducing agent.[17]

Protocol:

-

Dissolve 4-hydroxyacetophenone (the ketone intermediate before bromination) in methanol.[17]

-

Add ammonium acetate and sodium cyanoborohydride.[17]

-

Reflux the mixture at 65 °C for 8 hours.[17]

-

After the reaction is complete, cool the mixture and quench carefully with water.

-

Adjust the pH to be basic and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the free base of this compound.[17]

-

Purify the product via recrystallization from ethanol.[17]

| Parameter | Value/Condition | Reference |

| Reactant | 4-Hydroxyacetophenone | [17] |

| Reagents | Ammonium Acetate, Sodium Cyanoborohydride | [17] |

| Solvent | Methanol | [17] |

| Temperature | 65 °C (Reflux) | [17] |

| Reaction Time | 8 hours | [17] |

| Typical Yield | 75% (from 4-hydroxyacetophenone) | [17] |

Final Step: Hydrochloride Salt Formation

Converting the final amine product to its hydrochloride salt enhances its stability and aqueous solubility, which is often desirable for pharmaceutical applications.[17]

Protocol:

-

Dissolve the purified this compound (free base) in anhydrous diethyl ether.[17]

-

Cool the solution to 0 °C in an ice bath.[17]

-

Bubble dry hydrogen chloride gas through the solution with gentle stirring.[17]

-

Continue bubbling until the precipitation of the white hydrochloride salt is complete.[17]

-

Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.[17]

| Parameter | Value/Condition | Reference |

| Reactant | This compound (free base) | [17] |

| Reagent | Dry Hydrogen Chloride (HCl) gas | [17] |

| Solvent | Anhydrous Diethyl Ether | [17] |

| Temperature | 0 °C | [17] |

| Typical Yield | 95-98% | [17] |

References

- 1. books.rsc.org [books.rsc.org]

- 2. doubtnut.com [doubtnut.com]

- 3. How is phenol converted into: (a) Salicylaldehyde (b) Phenylacetate?.. [askfilo.com]

- 4. Phenyl acetate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 11. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delepine reaction [organic-chemistry.org]

- 14. Delépine reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. scihorizon.com [scihorizon.com]

- 17. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]

Application Notes & Protocols: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-1-(4-hydroxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often involves electrophilic aromatic substitution, with the Friedel-Crafts acylation and related reactions being cornerstone methodologies. However, the direct Friedel-Crafts acylation of phenol with an acylating agent bearing a free amino group is synthetically challenging. The amino group, being a Lewis base, can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. Similarly, the lone pair of electrons on the phenolic oxygen can also complex with the catalyst, hindering the desired C-acylation on the aromatic ring.

To circumvent these issues, several strategic approaches have been developed. This document outlines two primary, robust protocols for the synthesis of this compound, leveraging modified Friedel-Crafts strategies:

-

Two-Step Synthesis: This involves an initial synthesis of the key intermediate, 4-hydroxyacetophenone, via the Fries Rearrangement (an intramolecular variant of Friedel-Crafts acylation), followed by α-amination.

-

Houben-Hoesch Reaction: This method serves as a more direct route, condensing phenol with an aminoacetonitrile salt in the presence of a Lewis acid catalyst.

Protocol 1: Two-Step Synthesis via 4-Hydroxyacetophenone Intermediate

This protocol is a widely employed and reliable method that first creates the ketone backbone and then introduces the amino functionality.

Logical Workflow for Protocol 1

Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone via reductive amination. This foundational molecule serves as a versatile scaffold for generating diverse chemical entities with potential applications in drug discovery and development, including as intermediates for adrenaline analogs and compounds with antioxidant properties.[1]

Introduction

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[2] This process typically involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction using a suitable reducing agent. This one-pot approach is highly efficient and amenable to a wide range of substrates.[2]

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is a particularly mild and selective reagent, tolerant of various functional groups and often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4][5][6] Acetic acid can be used as a catalyst, especially for less reactive ketones.[3][4][5][6]

The protocols outlined below detail the reductive amination of this compound with various aromatic aldehydes, yielding a library of N-benzyl derivatives.

Experimental Protocols

General Procedure for the Reductive Amination of this compound with Aromatic Aldehydes

This protocol describes a general one-pot method for the synthesis of N-(substituted-benzyl)-2-amino-1-(4-hydroxyphenyl)ethanone derivatives.

Materials:

-

This compound hydrochloride

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a stirred suspension of this compound hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the expected outcomes for the reductive amination of this compound with various substituted benzaldehydes based on typical reductive amination yields.

| Entry | Aldehyde | Product | Expected Yield (%) |

| 1 | Benzaldehyde | N-benzyl-2-amino-1-(4-hydroxyphenyl)ethanone | 85-95 |

| 2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 80-90 |

| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 88-98 |

| 4 | 4-Nitrobenzaldehyde | N-(4-nitrobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 75-85 |

| 5 | 2-Chlorobenzaldehyde | N-(2-chlorobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 70-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.

References

- 1. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]

Application Notes and Protocols for the Synthesis of Noradrenaline from 2-Amino-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathway for producing noradrenaline from the starting material 2-Amino-1-(4-hydroxyphenyl)ethanone. The synthesis is a two-step process involving an initial hydroxylation of the phenol to a catechol, followed by the stereoselective reduction of the ketone to the corresponding amino alcohol.

Overall Synthetic Pathway

The synthesis of noradrenaline from this compound requires two primary chemical transformations:

-

Hydroxylation: Introduction of a second hydroxyl group onto the phenyl ring at the C-3 position to form the catechol structure of 2-amino-1-(3,4-dihydroxyphenyl)ethanone (also known as noradrenalone or arterenone).

-

Reduction: Stereoselective reduction of the ketone functional group in noradrenalone to the secondary alcohol, yielding (R)-noradrenaline.

Application Notes and Protocols: 2-Amino-1-(4-hydroxyphenyl)ethanone as a Key Intermediate for Adrenergic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a phenylethanolamine backbone, makes it an ideal starting material for the production of a class of adrenergic receptor agonists. These drugs are widely used for their sympathomimetic effects, including vasoconstriction, bronchodilation, and cardiac stimulation.

This document provides detailed application notes on the use of this compound in the synthesis of key adrenergic agents, specifically (R)-Octopamine and its N-methylated analog, (R)-Synephrine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and relevant biological signaling cascades. A patent has highlighted the utility of this aminoketone as an intermediate for adrenaline analogs like octopamine hydrochloride[1].

Physicochemical Properties of the Intermediate

The hydrochloride salt of this compound is a stable, solid compound, making it convenient for storage and handling in a laboratory setting. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound;hydrochloride | [2] |

| CAS Number | 19745-72-3 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

Applications in Pharmaceutical Synthesis

Overview of Target Molecules: Octopamine and Synephrine

Octopamine and Synephrine are naturally occurring protoalkaloids that act as adrenergic agonists.

-

(R)-Octopamine (Norsynephrine): Considered a major neurohormone in invertebrates, it also acts as a trace amine in vertebrates, interacting with adrenergic receptors[4]. It is synthesized biologically from tyramine[5].

-